molecular formula C15H13NO4 B6037784 2,3-dimethylphenyl 4-nitrobenzoate

2,3-dimethylphenyl 4-nitrobenzoate

Cat. No.: B6037784
M. Wt: 271.27 g/mol
InChI Key: RYSVRQLQGXUEED-UHFFFAOYSA-N
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Description

“2,3-dimethylphenyl 4-nitrobenzoate” is a chemical compound . However, there is limited information available about this specific compound. It’s important to note that its structure and properties may be inferred from similar compounds.


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, we can infer possible synthesis pathways based on similar compounds. For instance, a study outlines the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and similar compounds. It likely contains a benzene ring substituted with two methyl groups at the 2nd and 3rd positions, and a 4-nitrobenzoate group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly available. However, similar compounds like “3,4-DIMETHYLPHENYL 2-CHLORO-4-NITROBENZOATE” have a molecular weight of 305.72 .

Mechanism of Action

The mechanism of action of “2,3-dimethylphenyl 4-nitrobenzoate” is not explicitly documented. However, nitrobenzoates are known to have biological activities. For example, 4-nitrobenzoate has been shown to have effects on parasitic respiration .

Safety and Hazards

Future Directions

The future directions for “2,3-dimethylphenyl 4-nitrobenzoate” are not explicitly available. However, research into similar compounds suggests potential applications in various fields, including medicinal chemistry and material science . Further research and studies are needed to explore the potential uses and properties of “this compound”.

Properties

IUPAC Name

(2,3-dimethylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-4-3-5-14(11(10)2)20-15(17)12-6-8-13(9-7-12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSVRQLQGXUEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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